![molecular formula C10H8F2N2O B1411782 1-(3,5-Difluorobenzyl)-1H-pyrazol-4-ol CAS No. 1600473-20-8](/img/structure/B1411782.png)
1-(3,5-Difluorobenzyl)-1H-pyrazol-4-ol
Overview
Description
1-(3,5-Difluorobenzyl)-1H-pyrazol-4-ol (DFBP) is a novel pyrazol-4-ol compound that has been recently synthesized and studied for its potential applications in scientific research. It is a fluorinated derivative of the 1-benzyl-1H-pyrazol-4-ol, and has been studied for its unique properties which make it suitable for use in a variety of laboratory experiments.
Scientific Research Applications
Functionalization and Synthesis
1-(3,5-Difluorobenzyl)-1H-pyrazol-4-ol is involved in the synthesis of various functionalized compounds. For instance, 3,5-diarylated and 3,4,5-triarylated 2-(4-methoxybenzyl)pyrazole 1-oxides, which are derived from similar pyrazole compounds, have been prepared through regioselective metalation and cross-coupling reactions (Paulson et al., 2002). Additionally, pyrazole Schiff bases containing azo groups have been synthesized, demonstrating the adaptability of pyrazole derivatives in creating diverse molecular structures (Özkınalı et al., 2018).
Catalysis and Chemical Reactions
Pyrazole compounds, including those similar to 1-(3,5-Difluorobenzyl)-1H-pyrazol-4-ol, have been used in various chemical reactions and synthesis processes. For example, different pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones were efficiently synthesized by reacting pyrazolin-5-ones with halopyridinecarbonyl chlorides, demonstrating the role of pyrazole derivatives in facilitating heterocyclic analogues synthesis (Eller et al., 2006).
Material Science and Luminescence
In material science, derivatives of pyrazole, similar to 1-(3,5-Difluorobenzyl)-1H-pyrazol-4-ol, have been explored for their photophysical properties. For instance, Ir(III) complexes involving 2,4-difluorobenzyl-N-pyrazole have been studied for their electronic structure and phosphorescence efficiency, indicating potential applications in luminescent materials (Shang et al., 2015).
Pharmaceutical Research
In pharmaceutical research, pyrazole derivatives have shown potential as novel antipsychotic agents. For example, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols exhibited antipsychotic-like profiles in behavioral animal tests, although they did not interact with dopamine receptors like traditional antipsychotics (Wise et al., 1987).
properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-8-1-7(2-9(12)3-8)5-14-6-10(15)4-13-14/h1-4,6,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWNSKGODRXHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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